2-((1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

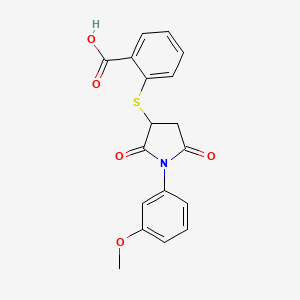

2-((1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a heterocyclic compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 3-methoxyphenyl group at the N1 position and a thioether-linked benzoic acid moiety at the C3 position. This structure combines electron-rich aromatic systems (methoxyphenyl and benzoic acid) with a polar, hydrolytically stable succinimide ring.

Properties

IUPAC Name |

2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S/c1-24-12-6-4-5-11(9-12)19-16(20)10-15(17(19)21)25-14-8-3-2-7-13(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOMZRBOOIMBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions One common approach starts with the preparation of the 3-methoxyphenyl derivative, followed by the formation of the dioxopyrrolidinyl ring through cyclization reactions

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the dioxopyrrolidinyl moiety, potentially converting it into a more reduced form such as a hydroxyl derivative.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones or carboxylic acids.

Reduction: Hydroxyl derivatives or amines.

Substitution: Halogenated benzoic acids or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: In organic synthesis, 2-((1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Industry: In materials science, the compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-((1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Electronic Effects: The 3-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, enhancing resonance stabilization compared to the unsubstituted phenyl analogue . The 2-(methylthio)phenyl analogue (C₁₈H₁₅NO₄S₂) exhibits dual sulfur atoms, which may improve metal-binding capacity but reduce metabolic stability .

Physicochemical Properties :

- Solubility : The benzoic acid moiety ensures moderate aqueous solubility across all analogues. However, the 3-methoxyphenyl derivative is less lipophilic than the 2-(methylthio)phenyl variant (predicted logP ~2.1 vs. ~3.5) .

- Acidity : The pKa of the benzoic acid group is predicted to be ~3.39 for the 2-(methylthio)phenyl analogue, slightly lower than typical benzoic acids (pKa ~4.2), due to electron-withdrawing effects of adjacent substituents .

Synthetic Routes :

- Analogues are typically synthesized via nucleophilic substitution or condensation reactions. For example, the phenyl-substituted derivative is prepared by reacting 3-mercaptobenzoic acid with 1-phenylpyrrolidine-2,5-dione under basic conditions .

- The 3-methoxyphenyl variant likely requires bromination or Ullmann coupling to introduce the methoxy group post-synthetically.

Functional Analogues in Pharmaceutical Research

- 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid (22): This triazine-containing compound () shares a benzoic acid moiety but replaces the pyrrolidin-2,5-dione core with a morpholino-triazine system.

- N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester: A structurally distinct compound () with a branched alkyl chain and ester group, highlighting the versatility of benzoic acid derivatives in drug design .

Biological Activity

2-((1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound integrates a methoxyphenyl group, a dioxopyrrolidin moiety, and a benzoic acid derivative, which may confer various therapeutic properties.

Chemical Structure and Properties

The compound can be represented as follows:

Structural Highlights:

- Methoxyphenyl Group: Contributes to lipophilicity and potential interactions with biological membranes.

- Dioxopyrrolidin Moiety: Implicated in neuroprotective effects and enzyme modulation.

- Thio Group: May enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Research into compounds similar to this compound indicates several potential biological activities:

- Antioxidant Activity: Compounds with similar structures have demonstrated significant antioxidant properties. The presence of the dioxopyrrolidin ring may facilitate the scavenging of free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties: The thio group may enhance the antimicrobial efficacy of the compound against various pathogens, as observed in related thioamide derivatives.

- Neuroprotective Effects: The dioxopyrrolidin structure is associated with neuroprotective activities, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer cell proliferation, indicating potential applications in oncology.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of related dioxopyrrolidine compounds using the DPPH radical scavenging assay. Results indicated that these compounds exhibited significant scavenging activity, suggesting a potential for protecting cells from oxidative damage .

Case Study 2: Antimicrobial Efficacy

Research on thioamide derivatives demonstrated that compounds with similar functionalities showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of bacterial enzyme activity .

Case Study 3: Neuroprotective Mechanisms

In vitro studies have shown that dioxopyrrolidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This effect is possibly mediated through the modulation of signaling pathways involved in cell survival .

The proposed mechanism of action for this compound involves:

- Binding to Enzymes/Receptors: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

- Inhibition of Signal Transduction Pathways: It may inhibit pathways that promote cell proliferation or inflammation, thus exerting anti-cancer or anti-inflammatory effects.

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.